molecular formula C26H29N3O8S2 B2930369 (Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897734-04-2

(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2930369
CAS RN: 897734-04-2
M. Wt: 575.65
InChI Key: SJRIOJRIDLXRIX-RQZHXJHFSA-N
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Description

The compound contains several functional groups, including a morpholino group, a sulfonyl group, a benzoyl group, and a carboxylate group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a potential for stereochemistry. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the morpholino group could participate in substitution reactions, while the carboxylate group could undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Mechanistic Studies and Synthetic Applications

  • Synthetic Pathways and Mechanistic Insights : Research has shown that iminothiadiazolines, which share structural similarities with the compound , react with activated acetylenes. These reactions demonstrate competitive pathways through hypervalent sulfurane and zwitterion, influenced by the solvent polarity. This study provides insights into the reactivity and potential synthetic applications of related compounds (Yamamoto et al., 1989).

Derivative Synthesis for Pharmacological Potential

  • Synthesis of Novel Derivatives : The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives demonstrates the chemical versatility of compounds structurally related to the query compound. Such synthetic routes offer pathways for creating new molecules with potential pharmacological properties (Mohamed, 2014).

Exploration of Anti-inflammatory and Analgesic Properties

  • Anti-Inflammatory and Analgesic Agents : A study on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which are structurally complex analogs, demonstrated significant anti-inflammatory and analgesic activities. These findings indicate the potential of structurally related compounds for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antioxidant Properties of Derivatives

  • Evaluation of Antioxidant Properties : Another study focused on the synthesis and characterization of 1,3,4-thiadiazole derivatives, including those with methoxy cinnamic acids, elucidated their structures and evaluated their antioxidant activities. This research highlights the potential health benefits of such compounds, including those structurally related to the query molecule (Gür et al., 2017).

Structural and Chemical Analysis

  • Crystal Structure and DFT Studies : The synthesis and detailed structural analysis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, which provides insights into the molecular structure and electrostatic potential, also serve as a basis for understanding the chemical behavior and potential applications of the compound (Sathyanarayana & Poojary, 2021).

properties

IUPAC Name

ethyl 2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O8S2/c1-5-36-25(32)19-8-11-21-22(12-19)38-26(29(21)15-23(30)35-4)27-24(31)18-6-9-20(10-7-18)39(33,34)28-13-16(2)37-17(3)14-28/h6-12,16-17H,5,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRIOJRIDLXRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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